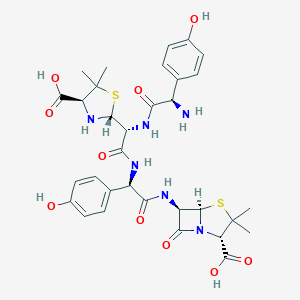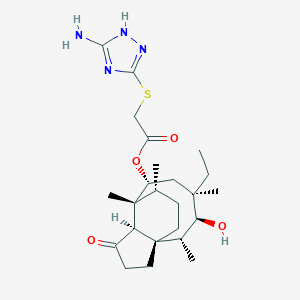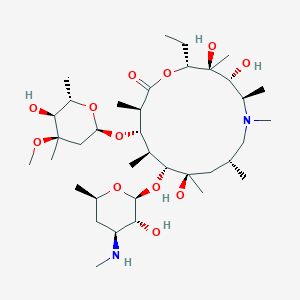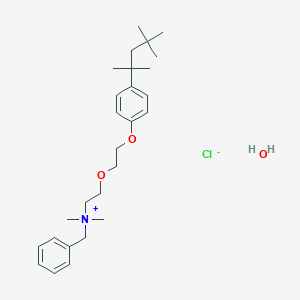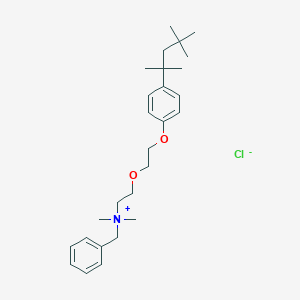
苯扎氯铵
概述
描述
Benzethonium chloride, also known as hyamine, is a synthetic quaternary ammonium salt. It is an odorless white solid that is soluble in water. Benzethonium chloride exhibits surfactant, antiseptic, and anti-infective properties, making it a valuable compound in various applications. It is commonly used as a topical antimicrobial agent in first aid antiseptics, cosmetics, toiletries, and as a hard surface disinfectant in the food industry .
科学研究应用
Benzethonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and antimicrobial agent in various chemical formulations.
Biology: Benzethonium chloride is employed in biological research for its antimicrobial properties, particularly in studies involving bacteria, fungi, and viruses.
Medicine: It is used in topical antiseptics, mouthwashes, and anti-itch ointments due to its broad-spectrum antimicrobial activity.
Industry: Benzethonium chloride is utilized in the food industry as a hard surface disinfectant and in personal care products such as soaps and antibacterial moist towelettes
作用机制
Target of Action
Benzethonium chloride is a synthetic quaternary ammonium salt with surfactant, antiseptic, and broad-spectrum antimicrobial properties . It exhibits a broad spectrum of microbiocidal activity against bacteria, fungi, mold, and viruses .
Mode of Action
Benzethonium chloride’s antimicrobial action is primarily due to its interaction with the microbial cell membrane. The compound’s cationic nature allows it to bind to the negatively charged bacterial cell wall, disrupting its structure and increasing its permeability. This leads to leakage of cellular contents and eventually cell death .
Biochemical Pathways
It is known that the compound’s disruption of the cell membrane can lead to a cascade of effects within the cell, including interference with essential enzymatic activities and metabolic processes .
Pharmacokinetics
Benzethonium chloride is poorly absorbed through the skin and gastrointestinal tract, which limits its systemic bioavailability . It is primarily used topically, where it exerts its effects directly at the site of application .
Result of Action
The primary result of benzethonium chloride’s action is the death of microbial cells, leading to a reduction in the number of viable microorganisms on the treated surface . This makes it effective as a disinfectant in various applications, including skin antiseptics and hard surface disinfectants .
Action Environment
The efficacy of benzethonium chloride can be influenced by various environmental factors. For example, the presence of organic matter can reduce its antimicrobial activity. Furthermore, while the compound is stable under normal storage conditions, extreme temperatures or pH levels may decrease its stability and effectiveness .
生化分析
Biochemical Properties
Benzethonium chloride plays a significant role in biochemical reactions due to its cationic surfactant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, benzethonium chloride has been shown to affect the activities of antioxidant enzymes such as catalase, glutathione peroxidase, glutathione reductase, and glutathione S-transferase . These interactions often result in oxidative stress responses, highlighting the compound’s impact on cellular redox balance.
Cellular Effects
Benzethonium chloride exerts various effects on different cell types and cellular processes. In liver cells of Cyprinus carpio, exposure to benzethonium chloride led to significant oxidative stress, as evidenced by decreased activities of antioxidant enzymes and increased lipid peroxidation . Additionally, benzethonium chloride can influence cell signaling pathways, gene expression, and cellular metabolism, leading to morphological changes such as cytoplasmic vacuolization and nuclear hypertrophy .
Molecular Mechanism
The molecular mechanism of benzethonium chloride involves its interaction with cellular membranes and biomolecules. As a cationic surfactant, benzethonium chloride disrupts membrane integrity, leading to increased permeability and potential cell lysis. It also binds to proteins and enzymes, inhibiting their normal functions. For example, benzethonium chloride has been shown to inhibit glucose-6-phosphate dehydrogenase activity, reducing NADPH formation and affecting the cellular antioxidant defense system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzethonium chloride can change over time. Studies have shown that prolonged exposure to benzethonium chloride results in cumulative oxidative stress and morphological changes in hepatic tissue . The stability and degradation of benzethonium chloride also play a role in its long-term effects on cellular function. Over time, the compound’s impact on cellular processes may become more pronounced, leading to sustained oxidative damage and impaired cellular function.
Dosage Effects in Animal Models
The effects of benzethonium chloride vary with different dosages in animal models. In Cyprinus carpio, exposure to 1 mg/L benzethonium chloride for 96 hours resulted in significant oxidative stress and morphological changes in liver cells . Higher doses of benzethonium chloride may lead to more severe toxic effects, including increased lipid peroxidation and further disruption of cellular antioxidant defenses. It is crucial to determine the threshold and toxic doses of benzethonium chloride to understand its safety profile in various applications.
Metabolic Pathways
Benzethonium chloride is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant defense. The compound interacts with enzymes such as catalase, glutathione peroxidase, and glutathione reductase, affecting their activities and leading to changes in metabolic flux and metabolite levels . These interactions highlight the importance of benzethonium chloride in modulating cellular redox balance and metabolic homeostasis.
准备方法
Synthetic Routes and Reaction Conditions: Benzethonium chloride is synthesized through a series of chemical reactions involving the quaternization of a tertiary amine with a benzyl halide. The process typically involves the following steps:
Preparation of the Tertiary Amine: The tertiary amine is prepared by reacting a secondary amine with an alkyl halide under controlled conditions.
Quaternization Reaction: The tertiary amine is then reacted with a benzyl halide in the presence of a suitable solvent, such as ethanol or methanol, to form the quaternary ammonium salt, benzethonium chloride.
Industrial Production Methods: In industrial settings, the production of benzethonium chloride involves large-scale reactions with precise control over temperature, pressure, and reaction time. The process ensures high yield and purity of the final product. The reaction mixture is typically purified through crystallization or distillation to obtain benzethonium chloride in its pure form .
化学反应分析
Types of Reactions: Benzethonium chloride undergoes various chemical reactions, including:
Oxidation: Benzethonium chloride can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert benzethonium chloride into its reduced forms.
Substitution: Benzethonium chloride can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the chloride ion in benzethonium chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted quaternary ammonium compounds .
相似化合物的比较
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with similar antimicrobial properties.
Cetylpyridinium chloride: Another quaternary ammonium compound used as an antiseptic and disinfectant.
Comparison:
Chemical Structure: Benzethonium chloride has a specific chemical structure (C27H42ClNO2), while benzalkonium chloride is a mixture of compounds with varying alkyl chain lengths (C8-C18).
Antimicrobial Properties: Both compounds exhibit broad-spectrum antimicrobial activity, but benzethonium chloride is known to be less irritating to the skin and mucous membranes compared to benzalkonium chloride.
Benzethonium chloride stands out due to its specific chemical structure and relatively lower irritation potential, making it a preferred choice in certain applications.
属性
IUPAC Name |
benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42NO2.ClH/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;/h8-16H,17-22H2,1-7H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREZNYTWGJKWBI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42NO2.Cl, C27H42ClNO2 | |
| Record name | BENZETHONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZETHONIUM CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0387 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023810 | |
| Record name | Benzethonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzethonium chloride appears as odorless white crystals or powder with a very bitter taste. A 1% solution in water is slightly alkaline to litmus. (NTP, 1992), Colorless or white solid in various forms; Hygroscopic; Soluble in water; [ICSC] White powder; [MSDSonline] Very bitter taste; 1% solution has a pH of 4.8-5.5; [HSDB], COLOURLESS OR WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. | |
| Record name | BENZETHONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzethonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3845 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BENZETHONIUM CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0387 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
10 to 50 mg/mL at 64 °F (NTP, 1992), VERY SOL IN WATER GIVING FOAMY, SOAPY SOLN; SOL IN ALC, ACETONE, CHLOROFORM, SLIGHTLY SOL IN ETHER, Solubility in water: very good | |
| Record name | BENZETHONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZETHONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZETHONIUM CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0387 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
COLORLESS CRYSTALS | |
CAS No. |
121-54-0, 5929-09-9 | |
| Record name | BENZETHONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzethonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzethonium chloride [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phemerol chloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005929099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | benzethonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzethonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-[2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzethonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzethonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZETHONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH41D05744 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENZETHONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZETHONIUM CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0387 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
327 to 331 °F (NTP, 1992), 164-166 °C (HOT STAGE), EUTECTIC TEMP: PHENANTHRENE 86 °C; BENZANTHRENE 98 °C, 160-165 °C | |
| Record name | BENZETHONIUM CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19856 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BENZETHONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/567 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENZETHONIUM CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0387 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benzethonium Chloride exert its antimicrobial effect?
A1: Benzethonium Chloride is a quaternary ammonium compound that acts as a cationic surfactant. It disrupts bacterial cell membranes, leading to leakage of cellular contents and ultimately cell death. [, , ]
Q2: What makes Benzethonium Chloride effective against a broad spectrum of microorganisms?
A2: Its non-specific mechanism of action, targeting the lipid bilayer present in most bacterial membranes, allows it to act against a wide range of bacteria. [, , ]
Q3: Recent research suggests Benzethonium Chloride might possess anticancer properties. What is the proposed mechanism of action in cancer cells?
A3: Studies indicate that Benzethonium Chloride induces apoptosis in cancer cells, potentially by disrupting mitochondrial membrane potential (ΔΨM) and subsequently activating caspases. This is followed by a cytosolic calcium ion (Ca2+) increase, ultimately leading to cell death. [, ]
Q4: Is Benzethonium Chloride's anticancer activity selective for cancer cells?
A4: While more research is needed, in vitro studies show that the dose required to reduce cell viability by 50% is significantly lower in several cancer cell lines compared to normal human fibroblasts, suggesting some level of selectivity. [, ]
Q5: Has Benzethonium Chloride's anticancer activity been demonstrated in vivo?
A5: Yes, Benzethonium Chloride has shown promising results in vivo. In xenograft models, it inhibited tumor formation, delayed tumor growth, and exhibited additive effects when combined with radiation therapy. [, ]
Q6: What is the molecular formula and weight of Benzethonium Chloride?
A6: The molecular formula of Benzethonium Chloride is C27H42ClNO2, and its molecular weight is 448.08 g/mol. [, , ]
Q7: How is Benzethonium Chloride typically characterized?
A7: Several analytical techniques are used to identify and quantify Benzethonium Chloride, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ]
Q8: How does the presence of other compounds, like sodium chloride, affect Benzethonium Chloride's properties?
A8: The addition of sodium chloride to Benzethonium Chloride solutions enhances micellization, leading to a significant decrease in the critical micellar concentration (CMC) and the concentration of free Benzethonium cations. This can potentially influence its antimicrobial activity. []
Q9: Are there concerns regarding the stability of Benzethonium Chloride in certain formulations?
A9: Yes, research indicates that the stability of pertussis vaccines preserved with Benzethonium Chloride was lower compared to those preserved with thiomersal (merthiolate). This instability was observed both during storage at 4°C and after heating at 22°C or 35°C followed by storage at 4°C. [, ]
Q10: What can be done to improve the stability of Benzethonium Chloride in formulations?
A10: Pretreating pertussis vaccines with aluminum, calcium, magnesium, choline, or dl-lysine before adding Benzethonium Chloride has been shown to prevent its uptake by cells, thereby enhancing vaccine stability. []
Q11: Are there any concerns regarding the neurotoxicity of Benzethonium Chloride?
A11: Studies using repeated epidural injections of Benzethonium Chloride in rabbits and subarachnoid injections in swine have shown evidence of neurotoxicity. Notably, ketamine formulations containing Benzethonium Chloride as a preservative exhibited greater neurotoxic effects compared to preservative-free formulations. [, ]
Q12: Can Benzethonium Chloride cause allergic contact dermatitis?
A12: Yes, there have been documented cases of allergic contact dermatitis attributed to Benzethonium Chloride. Cross-reactivity with benzalkonium chloride has also been observed. []
Q13: What analytical techniques are used to detect and quantify Benzethonium Chloride in various samples?
A13: Several techniques are employed, including HPLC, GC-MS, and ESI-MS. These methods offer high sensitivity and selectivity, allowing for the accurate determination of Benzethonium Chloride levels in various matrices. [, , , ]
Q14: Are there specific challenges in analyzing Benzethonium Chloride in complex matrices?
A14: Yes, interference from other components in the sample matrix can pose challenges. For instance, in urine samples, the presence of skin protective barrier creams can lead to falsely elevated protein measurements when using the Benzethonium Chloride method. []
Q15: How is Benzethonium Chloride used in oral hygiene applications?
A15: Due to its antimicrobial properties, Benzethonium Chloride is incorporated into various oral hygiene products, such as mouthwashes and toothpaste. It helps control plaque formation and maintain oral hygiene. [, ]
Q16: Has Benzethonium Chloride shown effectiveness in reducing postoperative oral bacteria?
A16: Yes, a study demonstrated that an oral hygiene regimen incorporating Benzethonium Chloride, interdental brushes, and hydrogen peroxide effectively reduced the number of oral bacteria and days with elevated fever in postoperative patients with esophageal cancer. []
Q17: What factors influence the dissolution and solubility of Benzethonium Chloride?
A17: As a quaternary ammonium compound, Benzethonium Chloride's dissolution and solubility are affected by factors such as pH, temperature, and the presence of other excipients in the formulation. Optimizing these parameters is crucial for ensuring its bioavailability and efficacy. []
Q18: What are some future research directions for Benzethonium Chloride?
A18: Further investigation is warranted to fully elucidate its anticancer mechanisms, evaluate its efficacy and safety in clinical settings, explore targeted drug delivery strategies, and assess its long-term effects. Research on Benzethonium Chloride's interactions with drug transporters and metabolizing enzymes is also crucial for optimizing its therapeutic potential. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








